![molecular formula C15H18N6O B2497564 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone CAS No. 2320375-85-5](/img/structure/B2497564.png)

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Research into complex organic compounds often involves exploring their synthesis, structure, chemical reactions, and properties. These studies contribute to various fields, including pharmaceuticals, material science, and chemical engineering. Compounds with azabicyclo[3.2.1]octan-8-yl and pyrazin-2-yl moieties, similar to the one , are of particular interest due to their potential biological activities and applications in drug development.

Synthesis Analysis

The synthesis of complex bicyclic structures, like azabicyclo[3.2.1]octane derivatives, involves multistep chemical reactions, including cycloadditions and functional group transformations. Studies have shown methods for synthesizing related structures through reactions that offer insights into potential synthetic routes for the target compound (Grošelj et al., 2005), (Rumbo et al., 1996).

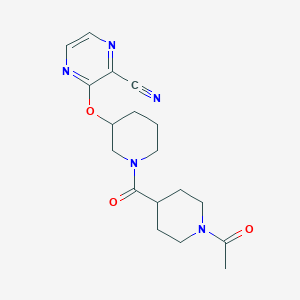

Molecular Structure Analysis

The molecular structure of complex organic compounds is often elucidated using X-ray crystallography, NMR spectroscopy, and computational methods. Studies detailing the crystal structures of related compounds provide a basis for understanding the three-dimensional conformation and stereochemistry of such molecules (Quiroga et al., 2010).

Chemical Reactions and Properties

The reactivity of a compound is influenced by its functional groups and molecular structure. Azabicyclo and pyrazinyl moieties may undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. The specific reactivity patterns can be inferred from studies on similar structures (Moreno-Fuquen et al., 2019).

Aplicaciones Científicas De Investigación

Biological Activity and Mechanism of Action

- The compound has been studied for its potential as a noncompetitive allosteric antagonist of the CCR5 receptor, showcasing potent antiviral effects for HIV-1. Its unique mechanism includes blocking the calcium response effects of CCR5 activation, indicating its potential in overcoming HIV viral resistance (C. Watson et al., 2005).

- It has been explored in the synthesis of novel antibacterial agents against human pathogenic bacteria. Compounds derived from triazole analogues have shown significant inhibition of bacterial growth, highlighting their potential for further development as antimicrobial agents (A. Nagaraj et al., 2018).

Synthesis and Characterization

- Studies have focused on the synthesis and characterization of related triazole compounds, investigating their intermolecular cycloaddition reactions and structural properties. Such research aids in understanding the reactivity and potential applications of these compounds in various scientific domains (P. Zanirato, 2002).

- The compound's framework has been utilized in the synthesis of zinc nanoparticles, acting as a reducing and stabilizing agent. This highlights its potential application in nanotechnology and materials science for the development of novel nanomaterials (V. Pushpanathan & D. S. Kumar, 2014).

Anticancer and Antimicrobial Potential

- Research into aziridine-1,2,3-triazole hybrid derivatives has explored their anticancer activity, demonstrating efficacy against various cancer cell lines. This underscores the potential of triazole compounds in the development of new anticancer therapies (Hong-Ru Dong et al., 2017).

Propiedades

IUPAC Name |

(5-methylpyrazin-2-yl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O/c1-10-6-18-14(7-17-10)15(22)21-11-2-3-12(21)5-13(4-11)20-9-16-8-19-20/h6-9,11-13H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMULEUWCWJIKNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2C3CCC2CC(C3)N4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-2-methylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497487.png)

![{[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl 2,6-dichloropyridine-3-carboxylate](/img/structure/B2497491.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide](/img/structure/B2497495.png)

![N-isopentyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2497496.png)

![4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide](/img/structure/B2497498.png)

![Ethyl 4-(4-ethylphenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2497500.png)

![N1-(3-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2497504.png)